L-Mannono-1,4-lactone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

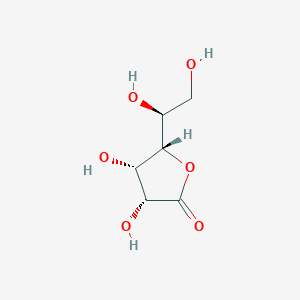

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemistry of L Mannono 1,4 Lactone

L-Mannono-1,4-lactone is systematically named (3S,4R,5S)-3,4,5-trihydroxyoxan-2-one. Its structure features a five-membered lactone ring, also known as a γ-lactone, formed by the intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4 of L-mannonic acid. cymitquimica.com The stereochemistry at its chiral centers is crucial to its identity and chemical behavior. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with the space group P2(1)2(1)2(1). nih.gov The lactone ring adopts a perfect envelope (E3) conformation. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₆ chemblink.com |

| Molecular Weight | 178.14 g/mol chemimpex.comchemblink.com |

| Melting Point | 153-155 °C |

| Appearance | White to off-white solid cymitquimica.com |

| Solubility | Soluble in water cymitquimica.com |

| Specific Rotation (α) | -50.8° (c=1, water) |

Historical Context of L Mannono 1,4 Lactone Research

Historically, research on sugar lactones like L-mannono-1,4-lactone has been intertwined with the broader exploration of carbohydrate chemistry. Early studies focused on the synthesis and characterization of various sugar derivatives. A significant milestone was the development of methods to synthesize aldonic acids and their corresponding lactones. For instance, the cyanohydrin synthesis, which extends the carbon chain of a sugar, was a key method for producing epimeric sugar acids like gluconic and mannonic acids from arabinose. nist.gov The conditions of this reaction were found to influence the ratio of the resulting epimers. nist.gov

More recent research has focused on developing efficient and stereoselective synthetic routes to L-sugars, which are often rare and expensive but possess important biological activities. In this context, D-mannono-1,4-lactone, the enantiomer of the title compound, has been extensively used as a starting material for the synthesis of L-ribose, a crucial component of many antiviral nucleoside analogues. researchgate.netnih.govacs.org These synthetic strategies often involve key steps like Mitsunobu cyclization and one-pot inversion reactions to achieve the desired stereochemistry. researchgate.netnih.govacs.org

Significance of L Mannono 1,4 Lactone in Carbohydrate Chemistry and Biochemistry

Chemical Synthesis Approaches

Chemical synthesis provides a reliable and scalable route to this compound. These methods often employ protecting group strategies, stereochemical inversions, and selective modifications of hydroxyl groups to achieve the desired stereochemistry of the target molecule.

Total Synthesis from Precursors

D-Mannose, a C-2 epimer of glucose, serves as a logical starting material for the synthesis of mannose derivatives. The synthesis of this compound from D-Mannose typically involves the initial formation of D-mannono-1,4-lactone, which is then subjected to stereochemical inversions. A common initial step is the oxidation of D-mannose. For instance, oxidation with bromine water can yield D-mannonic acid, which upon heating under reduced pressure, cyclizes to form D-mannono-1,4-lactone. nist.gov Another approach involves the catalytic oxidation of D-mannose. chemsynlab.com Once D-mannono-1,4-lactone is obtained, it can be converted to the L-enantiomer through methods described in section 2.1.1.3.

Table 1: Synthesis of D-Mannono-1,4-lactone from D-Mannose

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Oxidation | Bromine water | - | nist.gov |

| 2 | Lactonization | Heating under reduced pressure | - | nist.gov |

The conversion of D-Galactose to this compound is a more complex transformation due to the different stereochemistry at C-2 and C-4. However, pathways involving D-Galactose derivatives have been explored. For instance, D-galactono-1,4-lactone can be synthesized by the oxidation of D-galactose with bromine. researchgate.nettandfonline.com This lactone can then serve as a starting point for further transformations. The biosynthesis of vitamin C in some organisms involves the conversion of L-galactose to L-galactono-1,4-lactone, which is structurally related to the target molecule. pnas.org While a direct, high-yielding chemical synthesis of this compound from D-Galactose is not prominently reported, the synthesis of L-ribose from D-galactose has been achieved, indicating the feasibility of obtaining L-sugars from D-galactose. researchgate.net

The most direct route to this compound involves the stereochemical inversion of its more readily available enantiomer, D-Mannono-1,4-lactone. Several strategies have been developed to achieve this epimerization.

One effective method is the "double inversion" of stereocenters at C-4 and C-5 of a protected D-mannono-1,4-lactone derivative. researchgate.netx-mol.com This process typically involves:

Protection: The hydroxyl groups at C-2, C-3, C-5, and C-6 are protected, often as isopropylidene acetals, to prevent unwanted side reactions. researchgate.net

C-4 Inversion: Treatment with a base can induce an SN2 reaction, leading to the inversion of the stereocenter at C-4. researchgate.net

C-5 Inversion: A sequence of oxidation and reduction reactions is employed to invert the stereochemistry at C-5. researchgate.net

Another powerful technique is the Mitsunobu reaction, which allows for the stereospecific inversion of a secondary alcohol. nih.gov In the context of synthesizing this compound, a γ-hydroxyalkoxamate derivative of D-Mannono-1,4-lactone can be subjected to intramolecular O-alkylation under Mitsunobu conditions. This cyclization proceeds with inversion of configuration at the carbon bearing the hydroxyl group, leading to the formation of the L-lactone with high efficiency (94% yield). nih.gov Subsequent enzymatic resolution can be used to separate any remaining D-enantiomer, yielding highly pure this compound.

Table 2: Synthesis of this compound from D-Mannono-1,4-lactone

| Method | Key Steps | Reagents/Conditions | Yield | Reference |

| Double Inversion | Protection, C-4 Inversion, C-5 Inversion | Isopropylidene protection, Base, Oxidation/Reduction | - | researchgate.netx-mol.com |

| Mitsunobu Cyclization | γ-Hydroxyalkoxamate formation, Intramolecular O-alkylation | Ethyl chlorooxamate, DIAD, PPh₃ | 94% | nih.gov |

Regioselective bromination of sugar lactones provides a versatile handle for subsequent functionalization and stereochemical manipulation. The reaction of unprotected D-mannono-1,4-lactone with triphenylphosphine (B44618) and carbon tetrabromide (PPh₃/CBr₄) leads to the formation of the 6-bromo-6-deoxy derivative. researchgate.netlookchem.com This brominated intermediate can then be subjected to nucleophilic substitution reactions to introduce other functional groups or to induce ring closures. For example, treatment with lithium azide (B81097) (LiN₃) followed by hydrogenation can lead to amino derivatives. lookchem.com

In a related strategy starting from D-glucono-1,4-lactone, a bromination-epoxidation cascade has been reported. This involves bromination at C-6, followed by epoxidation and subsequent ring-opening to induce stereochemical inversions, ultimately leading to precursors for L-sugars. While this specific example starts from a different precursor, the principle of using regioselective bromination as a key step is applicable to syntheses starting from mannose derivatives as well.

Synthesis from D-Mannono-1,4-lactone

Stereoselective Transformations and Inversions

The core challenge in synthesizing this compound from D-sugars lies in the controlled inversion of specific stereocenters. As highlighted in the previous sections, several powerful stereoselective transformations are employed.

The Mitsunobu reaction stands out for its ability to invert the stereochemistry of secondary alcohols with high predictability and yield. nih.gov The intramolecular cyclization of a γ-hydroxyalkoxamate derived from D-mannono-1,4-lactone is a prime example of its application in achieving the desired L-configuration.

Epimerization at specific carbon atoms is another crucial strategy. This can be achieved through a sequence of oxidation and reduction reactions or by base-catalyzed enolization followed by protonation. The "double inversion" protocol for protected D-mannono-1,4-lactone is a testament to the effectiveness of this approach. researchgate.netx-mol.com

Furthermore, enzymatic methods offer a high degree of stereoselectivity. For instance, lactonases can stereospecifically hydrolyze one enantiomer of a lactone, allowing for the resolution of a racemic mixture. Lipases have also been used for the chiral resolution of lactone precursors. While often used for resolution, enzymes can also be employed for stereoselective synthesis.

Catalytic Methods in this compound Synthesis

The synthesis of this compound and related sugar lactones can be achieved through various catalytic methods, primarily involving oxidation and reduction reactions. A classical approach involves the oxidation of L-mannose with bromine water to yield L-mannonic acid. Subsequent lactonization is induced by heating under reduced pressure (e.g., 80°C, 15 mmHg), leading to the cyclization that forms the lactone with conversions around 85%.

Heterogeneous catalysis offers an alternative to traditional oxidizing agents. For the synthesis of related rare sugars like L-lyxose and L-ribose, the oxidation of the corresponding D-sugars to a lactone is a critical step. researchgate.net Research has shown that a palladium-bismuth on carbon (Pd-Bi/C) catalyst can be used for the direct oxidation with molecular oxygen. researchgate.net The optimization of this catalyst found that an atomic ratio of 5:1 for Pd:Bi yielded the best results. researchgate.net Another catalytic system employs a platinum-on-carbon catalyst in an aqueous medium for the oxidation of sugar derivatives. cdnsciencepub.com In this method, the pH is carefully controlled and maintained around 7.5 through the addition of sodium hydrogen carbonate. cdnsciencepub.com

One common method for preparing L-mannonic gamma-lactone involves the oxygenation of L-mannonic acid by heating it with oxygen or hydrogen peroxide in the presence of a catalyst.

Table 1: Comparison of Catalytic Methods for Lactone Synthesis

| Method | Starting Material | Catalyst/Reagents | Key Conditions | Product/Yield | Citation |

|---|---|---|---|---|---|

| Oxidation & Lactonization | L-mannose | Bromine water, then heat | Heating at 80°C under reduced pressure (15 mmHg) | This compound (85% conversion) | |

| Heterogeneous Catalysis | D-sugars | Pd-Bi/C (5:1 atomic ratio), O₂ | Molecular oxygen as oxidant | Corresponding lactone | researchgate.net |

| Platinum-Catalyzed Oxidation | Sugar derivatives | Platinum-on-carbon | Aqueous medium, pH maintained at 7.5 | Corresponding uronic acid salt | cdnsciencepub.com |

Derivative Synthesis and Characterization

D-Mannono-1,4-lactone, a stereoisomer of the L-form, serves as a crucial starting material for the synthesis of various valuable derivatives, including the rare sugar L-ribose. researchgate.netnih.gov One notable application is the efficient, multi-step conversion of D-Mannono-1,4-lactone into L-ribose. nih.gov A key step in this process is the cyclization of a gamma-hydroxyalkoxamate intermediate under Mitsunobu conditions, which proceeds with a high yield of 94% for the desired O-alkylation product. nih.gov Another approach involves a one-pot inversion of D-mannono-1,4-lactone by treating it with piperidine (B6355638), followed by mesylation-induced SN2-type O-alkylation to produce L-ribose. researchgate.net

Further synthetic utility is demonstrated in the creation of L-allono-1,4-lactone from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone in a five-step process. researchgate.nettku.edu.tw This synthesis features a "double inversion" procedure at the C-4 and C-5 stereocenters of the protected D-mannono-1,4-lactone. researchgate.net

The characterization of these lactones and their derivatives is accomplished using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry, and gas-liquid chromatography. cdnsciencepub.comchemsynlab.com

Enzymatic and Biocatalytic Synthesis Routes

Enzyme-Mediated Conversions to this compound

Biotechnological routes offer precise and efficient methods for synthesizing this compound. One emerging strategy utilizes aldonolactonase enzymes to directly catalyze the cyclization of L-mannonic acid. In pilot studies using a recombinant aldonolactonase from Pseudomonas fluorescens, a 91% yield of this compound was achieved from a 100 mM solution of L-mannonic acid after 24 hours at 30°C, with no epimerization detected.

Another sophisticated method combines chemical synthesis with enzymatic resolution. This process starts with D-Mannono-1,4-lactone, which is converted to a γ-hydroxyalkoxamate derivative. This derivative undergoes cyclization via the Mitsunobu reaction. The resulting racemic mixture of lactones is then subjected to enzymatic hydrolysis using an enzyme such as lipase (B570770) B for chiral resolution, which separates the L- and D-enantiomers and yields the L-form with greater than 99% enantiomeric excess.

The hydrolysis of sugar lactones, including this compound, is also a subject of enzymatic study. Enzymes from Burkholderia multivorans have been shown to hydrolyze these compounds with high catalytic efficiency. Specifically, the enzyme BmulJ_04915 has been identified as a fuconolactonase that can hydrolyze L-fucono-1,4-lactone and L-fucono-1,5-lactone.

Recombinant Biocatalyst Systems for L-Ribose Production from D-Mannono-1,4-lactone

The high demand for the rare sugar L-ribose, a key component in L-nucleoside-based pharmaceuticals, has driven the development of recombinant biocatalyst systems. researchgate.netasm.org Chemical processes to convert D-mannono-1,4-lactone to L-ribose exist but are often costly and involve multiple steps with moderate yields. nih.govasm.org

To address these limitations, a novel recombinant Escherichia coli strain has been engineered to serve as an efficient biocatalyst. researchgate.netasm.org This system utilizes a gene encoding mannitol-1-dehydrogenase (MDH) from Apium graveolens (celery). asm.org This enzyme uniquely catalyzes the conversion of ribitol (B610474) to L-ribose. asm.org While the direct starting material for this whole-cell conversion is ribitol, this biocatalytic platform represents a significant advancement in producing L-sugars and is presented as a superior alternative to the multi-step chemical synthesis starting from D-mannono-1,4-lactone. asm.orggoogle.com Fermentation using this recombinant E. coli strain demonstrated high volumetric productivities of up to 17.4 g/L/day and conversion levels as high as 71%. asm.org This single-step bioconversion using an inexpensive starting material offers a scalable and "green" route to L-ribose. asm.org

Metabolic Engineering Strategies for this compound Precursors

Metabolic engineering provides a powerful platform for the sustainable production of valuable biochemicals, including precursors to this compound like L-mannose and L-mannonic acid. While direct engineering of microorganisms for this compound precursor production is an emerging area, strategies applied to related sugars and pathways highlight the potential.

In plants, the biosynthesis of ascorbic acid (Vitamin C) involves a complex network with multiple entry points, including D-mannose and L-galactose. nih.gov The enzymes in these pathways, such as L-galactono-1,4-lactone dehydrogenase (GLDH), are targets for engineering to increase Vitamin C levels. nih.gov Understanding these native pathways provides a blueprint for engineering similar pathways in microorganisms.

The construction of efficient biocatalysts for sugar alcohol production, such as the metabolic engineering of E. coli for D-mannitol formation, demonstrates the feasibility of redirecting carbon flux towards specific sugar-related molecules. google.com Such strategies could be adapted to engineer the production of L-mannose from inexpensive carbon sources. The development of these microbial cell factories is crucial for making the synthesis of rare sugars like L-ribose, and by extension their lactone precursors, economically viable. researchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy serves as a powerful tool for probing the molecular structure and behavior of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity of atoms and the stereochemical arrangement within the molecule.

In solution, the five-membered γ-lactone ring of this compound is not planar but exists in a dynamic equilibrium between two primary envelope (E) conformations. Studies on the analogous D-mannono-1,4-lactone have shown that the equilibrium strongly favors the conformation where the hydroxyl group at the C2 position is in a quasi-equatorial orientation. researchgate.net This preference minimizes steric strain and optimizes electronic interactions within the ring. The side-chain CHOHCH₂OH group also adopts specific orientations to avoid unfavorable 1,3-parallel interactions between hydroxyl groups. researchgate.net The analysis of coupling constants (J-values) from ¹H NMR spectra is crucial in determining these conformational preferences. For instance, changes in the J₃,₄ coupling constant can indicate shifts in the conformational equilibrium of the lactone ring. d-nb.info

Table 1: Representative ¹H NMR Data for Mannono-1,4-lactone Derivatives in D₂O

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H-2 | 5.20 | J = 4.5 |

| H-3 | 4.64 | - |

| H-4 | 4.64 | - |

| H-5 | 4.19 | - |

| H-6a | 3.77 | J = 11.4, 2.4 |

| H-6b | 3.65 | J = 11.4, 4.9 |

Data for 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone. d-nb.info

NMR spectroscopy is also effective in distinguishing between the cyclic lactone form and the open-chain hydroxy acid form (L-mannonic acid) in solution. In aqueous environments, these two forms can exist in equilibrium. mdpi.com ¹³C NMR is particularly useful for this differentiation. The chemical shift of the carbon atoms, especially C1 (the carbonyl carbon) and the carbons adjacent to the ring oxygen, are sensitive to the ring-chain tautomerism. For D-mannono-1,4-lactone, it has been shown that the chemical shift of carbon 6 differs between the lactone and the free acid form, appearing at 63.02 ppm and 63.51 ppm, respectively. mdpi.com The presence of both signals in a sample buffered at a physiological pH indicates an equilibrium between the two species. mdpi.com The carbonyl carbon (C1) of a γ-lactone typically resonates in the range of 175–180 ppm.

Table 2: ¹³C NMR Chemical Shifts for Distinguishing D-Mannono-1,4-lactone and D-Mannonic Acid

| Form | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| D-Mannono-1,4-lactone | C6 | 63.02 |

| D-Mannonic Acid | C6 | 63.51 |

Data obtained in a physiological buffer at pH 7. mdpi.com

Conformational Analysis in Solution via NMR

X-Ray Crystallography of this compound and Derivatives

Single-crystal X-ray diffraction provides definitive information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and the conformation of the lactone ring.

X-ray crystallographic studies have confirmed that the five-membered lactone ring of this compound adopts a non-planar envelope (E) conformation in the solid state. researchgate.netnih.gov Specifically, it adopts a perfect E₃ conformation, where the C3 atom is out of the plane formed by the other four atoms of the ring. researchgate.netnih.gov This conformation is a recurring structural motif in many furanose and lactone systems. The degree of puckering and the specific atom that deviates from the plane can be quantified using pseudorotation parameters. For this compound, the puckering parameters have been determined as ψ = 106.6(4)° and q = 0.42(4) Å. researchgate.netnih.gov

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₁₀O₆ |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 4.8829(2) |

| b (Å) | 10.9088(8) |

| c (Å) | 13.9758(9) |

| V (ų) | 734.7(1) |

| Z | 4 |

| D_c (g cm⁻³) | 1.610 |

Data from structural analysis of this compound. researchgate.netnih.gov

The arrangement of this compound molecules in the crystal lattice is governed by the intricate hydrogen-bonding network. researchgate.netnih.gov The molecules are linked together to form a stable, three-dimensional structure. researchgate.netnih.gov In derivatives, other interactions such as van der Waals forces and, in aromatic derivatives, π-π stacking can also influence the crystal packing. The analysis of crystal packing reveals how molecules orient themselves to maximize stabilizing interactions, often forming layers or helical structures. For instance, in some related lactone derivatives, the crystal packing shows alternating layers of molecules. iucr.org

Intermolecular and Intramolecular Hydrogen Bonding Networks

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a critical analytical technique for the characterization of this compound, enabling the confirmation of its molecular weight and the elucidation of its structure through fragmentation analysis. Various MS methods, often coupled with chromatographic separation, have been applied to study this and related sugar lactones.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for analyzing aldonic acids and their lactones. chemsynlab.com Due to the low volatility of these compounds, derivatization is a necessary step prior to analysis. A common approach is the conversion of the lactones into their trimethylsilyl (B98337) (TMS) ethers.

Research has shown that when mannonic acid is trimethylsilylated, the 1,4-lactone form is a significant product, yielding a distinct peak in the gas chromatogram. core.ac.uk A comprehensive GC-MS study of numerous aldonolactones confirmed that these derivatives are fully TMS-substituted lactones. core.ac.uk

The electron ionization (EI) mass spectrum of the fully trimethylsilylated derivative of mannonic acid provides characteristic fragmentation patterns. The spectrum is distinguished by a base peak at a mass-to-charge ratio (m/z) of 73, which is indicative of the TMS group, and another highly intense peak at m/z 147, often prominent in compounds with multiple TMS groups. core.ac.uk The fragmentation of the fully silylated mannonic acid primarily involves the splitting of carbon-carbon bonds, leading to resonance-stabilized ions. core.ac.uk

| m/z | Proposed Fragment Ion/Structure | Significance |

|---|---|---|

| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of TMS derivatives |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Prominent fragment in poly-TMS-substituted compounds |

| 205 | [CH(OTMS)-CH=O⁺Tms] | Fragment from cleavage of the carbon chain |

| 307 | [CH(OTMS)-CH(OTMS)-CH=O⁺Tms] | Larger fragment from cleavage of the carbon chain |

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Soft ionization techniques like electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), are used to analyze the intact molecule and control its fragmentation. Studies on the fragmentation mechanisms of five-membered lactones using ESI-MS/MS reveal characteristic pathways. researchgate.net For protonated molecules, the primary fragment ions are typically formed through the neutral losses of water (H₂O) and/or carbon monoxide (CO). researchgate.net The specific fragmentation pathways and the relative abundance of the resulting ions are influenced by the stability of the carbocations formed. researchgate.net This technique is invaluable for distinguishing between isomers and identifying unknown lactones in complex mixtures. nih.gov

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| GC-MS (with TMS derivatization) | Separation and identification of aldonic acid lactones | Provides characteristic retention times and EI fragmentation patterns. Allows for quantification in various matrices. | chemsynlab.comcore.ac.uk |

| ESI-MS/MS | Structural elucidation and isomer differentiation | Characterized by neutral losses of H₂O and CO from the protonated molecule. Fragmentation is dependent on ion stability. | researchgate.netrsc.org |

| High-Resolution MS (HRMS) | Accurate mass measurement and molecular formula confirmation | Confirms the elemental composition (C₆H₁₀O₆) with high precision. |

Biological and Biochemical Research on L Mannono 1,4 Lactone

Role in Carbohydrate Metabolism and Biochemical Pathways

L-Mannono-1,4-lactone, a cyclic ester of L-mannonic acid, is a carbohydrate derivative that interfaces with several key metabolic pathways. Its structural similarity to other sugar lactones positions it as a potential substrate or inhibitor for various enzymes involved in carbohydrate processing.

The biosynthesis of L-ascorbic acid (vitamin C) proceeds through different pathways in animals and plants, both culminating in the oxidation of a sugar lactone. nih.gov In plants, the predominant pathway involves the conversion of GDP-D-mannose through a series of steps to L-galactono-1,4-lactone. researchgate.netbiorxiv.org This final precursor is then oxidized by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase to form L-ascorbic acid. nih.govbiorxiv.org The established plant pathway proceeds via GDP-D-mannose, GDP-L-galactose, L-galactose, and finally L-galactono-1,4-lactone. researchgate.net

In animals, the analogous pathway starts from UDP-D-glucuronic acid and produces L-gulono-1,4-lactone, which is subsequently oxidized by L-gulono-1,4-lactone oxidase. nih.govuniprot.org While this compound is structurally related to these key precursors, it is not considered a primary intermediate in the main, established L-ascorbate biosynthesis pathways of either plants or animals. nih.govresearchgate.net However, some enzymes show activity with multiple lactone substrates. For instance, in the moss Physcomitrium patens, an aldonolactonase was identified that catalyzes the conversion of L-galactonic acid to L-galactono-1,4-lactone, but its potential activity on L-mannonic acid was not the focus. nih.gov Research into alternative or minor biosynthetic routes continues, but the direct, significant involvement of this compound remains unconfirmed in the primary synthesis of L-ascorbic acid. nih.gov

Hexuronic acid metabolism is a crucial pathway in many bacteria for the catabolism of sugar acids. A key reaction in this pathway is the dehydration of mannonate to 2-keto-3-deoxygluconate, catalyzed by the enzyme mannonate dehydratase. mdpi.comresearchgate.net Research in the thermoacidophilic archaeon Thermoplasma acidophilum has characterized an archaeal mannonate dehydratase that is highly specific for D-mannonate and its corresponding lactone, D-mannono-1,4-lactone. mdpi.com In this organism, the enzyme is part of a proposed oxidative pathway for D-mannose catabolism. mdpi.comresearchgate.net The substrate for the dehydratase, D-mannonate/D-mannono-1,4-lactone, is produced by the oxidation of D-mannose. mdpi.com The existing research on this pathway focuses specifically on the D-isomer, and the participation of this compound in hexuronic acid metabolism has not been described. mdpi.comresearchgate.net

In the context of plant ascorbate (B8700270) biosynthesis, an important metabolic link exists between D-mannose and L-galactose. researchgate.net These sugars are interconverted via their activated nucleotide forms, GDP-D-mannose and GDP-L-galactose, in a reaction catalyzed by GDP-D-mannose-3,5-epimerase. researchgate.net This interconversion is a critical step in directing carbohydrate flux towards vitamin C production. researchgate.net

While this compound can be chemically synthesized from L-mannose, and its D-enantiomer is a product of D-mannose oxidation, a direct biochemical interconversion of this compound with either D-mannose or L-galactose is not a recognized metabolic step. mdpi.com However, this compound and its D-isomer serve as valuable starting materials in synthetic chemistry for producing other rare sugars. For example, chemical processes have been developed for the synthesis of L-ribose from D-mannono-1,4-lactone and L-allono-1,4-lactone from D-mannono-1,4-lactone through reactions involving stereochemical inversions. researchgate.netairitilibrary.comasm.org These transformations are feats of organic synthesis rather than established enzymatic conversions within central metabolism.

Participation in Hexuronic Acid Metabolism

Enzymatic Interactions and Inhibition Studies

The structural features of this compound allow it to interact with a range of enzymes, acting as an inhibitor or a substrate.

Aldonolactones are well-known mimics of the transition states of glycoside hydrolysis, making them effective inhibitors of glycosidases. Mannono-1,4-lactone has been identified as a competitive inhibitor of α-mannosidase from Jack bean (Canavalia ensiformis). uniprot.org This enzyme is responsible for cleaving terminal α-D-mannose residues from glycoproteins. uniprot.org The lactone's structural resemblance to the mannosyl cation intermediate is thought to be the basis for its inhibitory activity. uniprot.org

Furthermore, this compound has been utilized as a chiral precursor for the synthesis of more complex glycosidase inhibitors. thieme-connect.com Specifically, 2,6-dibromo-2,6-dideoxy-L-mannono-1,4-lactone can be converted into 1,4-dideoxy-1,4-imino-D-allitol, a member of the iminoalditol class of compounds known for their potent glycosidase inhibitory properties. thieme-connect.com

Research has noted the lysozyme (B549824) inhibitory activity of D-mannono-1,4-lactone. biosynth.comchemsynlab.com However, specific studies detailing the interaction of the L-isomer with lysozyme are less prominent.

A notable enzymatic interaction involves a lactonohydrolase from the fungus Fusarium oxysporum, which demonstrates clear stereospecificity. pnas.org This enzyme catalyzes the hydrolysis of various aldonate lactones and acts specifically on L-mannono-γ-lactone, converting it to L-mannonic acid. pnas.org This interaction highlights the ability of microbial enzymes to distinguish between lactone stereoisomers, processing one while leaving the other untouched. pnas.org

Interactive Data Table: Enzymatic Interactions of Mannono-1,4-lactone and Derivatives

| Enzyme | Source Organism | Compound | Nature of Interaction | Reference |

| α-Mannosidase | Canavalia ensiformis (Jack bean) | Mannono-1-4-lactone | Competitive Inhibitor | uniprot.org |

| Lactonohydrolase | Fusarium oxysporum | This compound | Substrate (Hydrolysis) | pnas.org |

| Mannonate Dehydratase | Thermoplasma acidophilum | D-Mannono-1,4-lactone | Substrate | mdpi.com |

| Lysozyme | Not Specified | D-Mannono-1,4-lactone | Inhibitor | biosynth.comchemsynlab.com |

Substrate Specificity for Mannonate Dehydratases

Mannonate dehydratases are enzymes that catalyze the dehydration of mannonate, typically as part of a metabolic pathway for sugar acids. researchgate.net Research into the substrate specificity of these enzymes has shown varied results, with some exhibiting high specificity and others demonstrating broader promiscuity. mdpi.com

Studies on an archaeal mannonate dehydratase (TaManD) from the thermoacidophilic archaeon Thermoplasma acidophilum found that the enzyme was highly specific toward D-mannonate and its corresponding lactone, D-mannono-1,4-lactone. researchgate.netmdpi.com In this case, it is believed that D-mannono-1,4-lactone is hydrolyzed to the free acid form, D-mannonate, before being processed by the enzyme. mdpi.com The genes for this particular mannonate dehydratase are located adjacent to genes for aldohexose dehydrogenases, suggesting a coordinated role in an oxidative metabolism pathway for mannose. researchgate.netmdpi.com

While detailed studies have often focused on the D-enantiomer, investigations into other dehydratases from the enolase superfamily have revealed that substrate specificity can differ significantly from what gene annotation might suggest. mdpi.comresearchgate.net Some dehydratases exhibit high promiscuity; for instance, L-rhamnonate dehydratase has been found to retain activity towards L-mannonate, indicating that enzymes within this family can process the L-enantiomer. mdpi.com

Hydrolysis by Lactonases

Lactonases, or 1,4-lactonases (EC 3.1.1.25), are hydrolase enzymes that catalyze the hydrolysis of a 1,4-lactone into a 4-hydroxyacid. wikipedia.org These enzymes are involved in metabolic pathways such as galactose, ascorbate, and aldarate metabolism. wikipedia.org

A lactonase isolated from the fungus Fusarium oxysporum demonstrates highly stereospecific activity. chimia.ch This enzyme effectively hydrolyzes aldonate lactones, including this compound. chimia.ch Its specificity is directed towards lactones that possess a downward-facing hydroxyl group at the C-2 position in the Haworth projection; the corresponding enantiomers are not hydrolyzed at all. chimia.ch

In contrast, not all lactonases that act on sugar lactones can hydrolyze this compound. An enzyme from Burkholderia multivorans, identified as an L-fucono-1,5-lactonase, was tested against a variety of sugar lactones. nih.govresearchgate.net While it showed activity on substrates like L-fucono-1,4-lactone and L-galactono-1,4-lactone, it did not hydrolyze this compound, highlighting the specific structural requirements for enzymatic activity. nih.govresearchgate.net

Table 1: Substrate Activity of Various Lactonases

| Enzyme | Source Organism | Substrates Hydrolyzed | This compound Activity |

|---|---|---|---|

| Lactonase | Fusarium oxysporum | D-Galactono-γ-lactone, L-Mannono-γ-lactone | Yes |

| L-Fucono-1,5-lactonase | Burkholderia multivorans | L-Fucono-1,4-lactone, L-Galactono-1,4-lactone | No |

Biological Activity and Physiological Effects

This compound exhibits a range of biological activities, from influencing plant growth to its potential involvement in microbial and antiviral contexts.

Growth Inhibitory Activity in Plant Systems

Aldonolactones are recognized as potent and specific inhibitors of glycosidases, enzymes involved in the hydrolysis of glycosides. srce.hr Their structural similarity to the transition state of pyranoside hydrolysis is thought to be the basis for this inhibition. srce.hr

In a study assessing the impact of various aldonolactones on the elongation of Avena (oat) coleoptile sections, a standard bioassay for plant growth, this compound was among the compounds tested. srce.hr The research found that most of the aldonolactones screened demonstrated growth-inhibitory activity. srce.hr this compound was implicitly among those showing inhibition, as the study noted that only D-ribono-1,4-lactone and L-galactono-1,4-lactone were exceptions that did not inhibit growth. srce.hr

However, the interaction is highly specific to the plant system and enzyme . In a separate study on Arabidopsis thaliana, this compound was tested as a potential substrate analogue for L-galactono-1,4-lactone dehydrogenase (AtGALDH), a key enzyme in the biosynthesis of vitamin C. researchgate.net The results showed that this compound was neither a substrate for nor an inhibitor of this particular enzyme. researchgate.net

Table 2: Reported Effects of this compound in Plant Systems

| Plant System/Enzyme | Assay | Observed Effect of this compound |

|---|---|---|

| Avena coleoptile | Growth section test | Inhibitory activity |

| Arabidopsis thaliana L-galactono-1,4-lactone dehydrogenase (AtGALDH) | Enzyme kinetics | No substrate or inhibitory activity |

Modulation of Gene Expression in Microorganisms

While direct studies on this compound's role in modulating gene expression are limited, its involvement in metabolic pathways provides indirect evidence of such regulation. In many microorganisms, genes responsible for the sequential steps of a metabolic pathway are often clustered together in the genome. This co-location allows for coordinated expression, where the presence of a specific substrate can trigger the transcription of the entire suite of genes needed for its metabolism.

For example, the gene for mannonate dehydratase in T. acidophilum is situated next to a gene for an aldohexose dehydrogenase, implying that the genes are co-regulated to manage the oxidative metabolism of mannose. researchgate.netmdpi.com Similarly, gene clusters related to carbohydrate metabolism in other microbes, such as the L-galactose pathway in Bacteroides vulgatus and the L-fucose pathway in Burkholderia multivorans, include genes for dehydrogenases, lactonases, and transporters. acs.org The presence of a sugar lactone or its precursor can thus modulate the expression of these gene clusters to efficiently catabolize the available nutrient source.

Antiviral Activity of Derivatives

The γ-lactone ring is a structural motif found in many natural compounds with a wide array of biological properties, including antiviral activity. mdpi.com While direct antiviral testing of this compound is not extensively documented, its D-enantiomer has been reported to possess antiviral effects. chemsynlab.com

More significantly, related sugar lactones serve as crucial precursors for the synthesis of potent antiviral drugs. researchgate.net For instance, L-ribose, a physiologically active sugar, is a key intermediate in the chemical synthesis of antiviral L-nucleoside and L-deoxynucleoside analogues. researchgate.net A practical, one-pot synthesis method has been developed to produce L-ribose from D-mannono-1,4-lactone, highlighting the value of this lactone structure as a starting material for clinically important molecules. researchgate.nettcichemicals.com

Precursor for Biologically Active Molecules

This compound is a versatile building block in organic synthesis for the creation of other biologically relevant molecules. chemimpex.comcymitquimica.comchemimpex.com Its defined stereochemistry and functional groups make it a valuable chiral starting material.

One of the most notable applications is its use in the synthesis of other rare sugars. tcichemicals.com Research has demonstrated an efficient method for the one-pot inversion of D-mannono-1,4-lactone to produce L-ribose. researchgate.nettcichemicals.com L-ribose itself has significant applications in the pharmaceutical field as an essential component for producing antiviral and anticancer nucleoside analogues. researchgate.net This conversion underscores the utility of the mannono-1,4-lactone scaffold in generating high-value therapeutic compounds. tcichemicals.com

Synthesis of L-Nucleosides and Analogs

This compound and its enantiomer, D-mannono-1,4-lactone, serve as crucial precursors in the synthesis of L-ribose, a rare sugar that is a fundamental component of L-nucleoside analogs. researchgate.netnih.gov These L-nucleosides are of significant interest in pharmaceutical research due to their potent antiviral activities. asm.org

Research has demonstrated multiple synthetic routes to L-ribose starting from D-mannono-1,4-lactone. These methods often involve multiple steps, including stereochemical inversions.

One-Pot Inversion: A concise synthesis of L-ribose has been achieved from D-mannono-1,4-lactone through a one-pot inversion process. This method involves treatment with piperidine (B6355638) followed by mesylation-induced SN2-type O-alkylation to invert the stereocenters. researchgate.net

Mitsunobu Cyclization: Another efficient conversion of D-mannono-1,4-lactone into L-ribose proceeds in eight steps. A key transformation in this sequence is the cyclization of a γ-hydroxyalkoxamate intermediate under Mitsunobu conditions, which forms the lactone ring with high efficiency (94% yield for the O-alkylation product). researchgate.net

Although these syntheses start with the D-enantiomer, this compound is an equally valuable starting material from the chiral pool for accessing L-sugar derivatives required for these L-nucleoside analogs. The demand for L-ribose is driven by its role as a precursor to several L-nucleoside drugs that are either approved for clinical use or are in trials. researchgate.netasm.org

Building Block for Carbohydrate Derivatives

A notable example is the efficient synthesis of L-allono-1,4-lactone from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. tku.edu.twtku.edu.tw This process involves a key "double inversion" procedure at the C-4 and C-5 stereocenters of the starting D-mannono-1,4-lactone derivative to yield the target L-allono-1,4-lactone. researchgate.net This transformation highlights the utility of the mannono-lactone core as a versatile platform for creating stereochemically diverse carbohydrate structures.

Precursors for Amino Sugars and Thiosugars

This compound and its derivatives are valuable precursors for the synthesis of nitrogen- and sulfur-containing sugar analogs, such as amino sugars and thiosugars. These compounds are of interest for their potential biological activities, including as glycosidase inhibitors. ox.ac.uktandfonline.com

Amino Sugar Synthesis: Detailed research has established clear synthetic pathways from mannono-1,4-lactone to various amino sugar derivatives.

Glycosyl α-Amino Acids: Protected D-mannono-1,4-lactone (2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone) has been used to synthesize glycosyl α-amino acids. The key step involves a reaction with α-metallated ethyl isocyanoacetate to form a formylaminomethylene derivative, which, after hydrogenation and hydrolysis, yields β-D-mannofuranosyl)glycines. rsc.org

Amino-THF-Carboxylates: Both L- and D-enantiomers of mannono-1,4-lactone are described as readily available starting materials for the formal synthesis of all eight stereoisomers of 4-amino- and 6-amino-tetrahydrofuran-2-carboxylate scaffolds, which are considered templated γ- and δ-amino acids. rsc.org

Thiosugar Synthesis: Sugar lactones are common starting materials for the synthesis of thiosugars, where the endocyclic oxygen atom is replaced by sulfur. mdpi.comtandfonline.com While specific examples starting directly from this compound are less detailed in the provided context, the general strategies applied to other sugar lactones are applicable. The synthesis of aldopentono-1,4-thiolactones has been reported, demonstrating the viability of converting a lactone to a thiolactone, a key step in forming many thiosugars. acs.org

Advanced Research Topics and Future Directions

Structure-Activity Relationship (SAR) Studies of L-Mannono-1,4-lactone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These investigations often focus on modifying the core lactone structure to enhance or alter its interaction with specific enzymes or biological targets. For instance, derivatives of this compound have been explored for their potential to inhibit enzymes involved in carbohydrate metabolism, which could have implications for conditions like type 2 diabetes.

Key modifications in SAR studies often involve the hydroxyl groups and the lactone ring itself. The stereochemistry of the hydroxyl groups is a critical determinant of biological specificity. For example, the configuration of the hydroxyl group at C-2 distinguishes this compound from other sugar lactones and influences its interaction with enzymes. ru.nl The substitution or modification of these hydroxyl groups can lead to derivatives with altered binding affinities and inhibitory potencies.

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide powerful tools for investigating the properties and interactions of this compound at a molecular level.

Conformational Landscapes and Energetics

The three-dimensional structure of this compound has been determined using single-crystal X-ray diffraction. nih.gov It crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1). nih.gov The lactone ring adopts a perfect envelope conformation (E3). nih.gov Computational studies, often employing techniques like density functional theory (DFT), can be used to explore the conformational landscape of the molecule in different environments, such as in solution. researchgate.net These studies help in understanding the relative energies of different conformers and the transitions between them. The orientation of the side-chain hydroxyl groups is also a key aspect of its conformational analysis, as it influences intermolecular interactions like hydrogen bonding. researchgate.net

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Lactone Ring Conformation | Perfect Envelope (E3) |

Ligand-Protein Docking and Interaction Prediction

Molecular docking simulations are employed to predict how this compound and its derivatives bind to the active sites of enzymes. These computational models can help identify key amino acid residues involved in the interaction and predict the binding affinity. For example, docking studies can be used to understand the stereospecific hydrolysis of this compound by lactonases, where one enantiomer acts as a substrate and the other as a competitive inhibitor. By modeling the ligand-protein complex, researchers can gain insights into the molecular basis of this specificity. Such in silico tools can predict metabolic interactions and guide the design of more potent and selective enzyme inhibitors.

Biotechnological Applications and Scalable Production

The development of efficient and scalable methods for producing this compound and its derivatives is a significant area of research, with a focus on biotechnological approaches.

Optimization of Biocatalytic Processes for this compound and its Derivatives

Biocatalytic processes offer a "green" alternative to traditional chemical synthesis. doabooks.org One notable application is the use of this compound as a starting material for the synthesis of L-ribose, a valuable precursor for nucleoside-based pharmaceuticals. researchgate.netnih.gov While chemical synthesis routes from D-mannono-1,4-lactone exist, they can be multi-step and costly. nih.govresearchgate.netgoogle.com Biocatalytic methods, using whole-cell catalysts or isolated enzymes, are being developed to improve the efficiency and scalability of such conversions. researchgate.net Optimization of these processes involves factors like improving enzyme stability, increasing reaction yields, and developing cost-effective fermentation strategies. researchgate.net

Emerging Roles in Cellular and Metabolic Regulation

This compound, a cyclic ester of L-mannonic acid, is gaining recognition for its subtle but significant roles within the intricate network of cellular and metabolic regulation. chemimpex.com As an intermediate in carbohydrate metabolism, its presence and concentration can influence the flow of molecules through various biochemical pathways, thereby affecting cellular energy production and signaling processes.

One of the key mechanisms through which this compound is thought to exert regulatory effects is through its interaction with enzymes. Its specific three-dimensional structure, or stereochemistry, dictates its ability to bind to enzyme active sites. Research has shown that while some enzymes can process this compound, others are highly selective for different sugar lactones. For instance, L-galactono-1,4-lactone dehydrogenase (GLDH), a key enzyme in the plant vitamin C biosynthetic pathway, does not utilize this compound as a substrate. nih.gov This high degree of specificity suggests that fluctuations in the levels of this compound could act as a natural regulatory mechanism, potentially slowing down or altering metabolic pathways by competing with the primary substrates for enzyme binding sites. This concept of competitive inhibition by one stereoisomer while another acts as a substrate is a known regulatory feature in carbohydrate metabolism.

Furthermore, this compound serves as a precursor molecule in glycosylation reactions. chemimpex.comchemimpex.com Glycosylation, the enzymatic process of attaching sugar chains (glycans) to proteins and lipids, is a critical cellular process for regulating protein folding, stability, and function. By being available for the synthesis of glycoproteins and glycolipids, this compound contributes to the fundamental machinery that governs cell-to-cell communication, immune responses, and signaling. chemimpex.comasm.org

Table 1: Enzyme Specificity for Various Sugar Lactones

| Enzyme | Primary Substrate | This compound Activity | Significance in Regulation |

|---|---|---|---|

| L-galactono-1,4-lactone dehydrogenase (GLDH) | L-Galactono-1,4-lactone | Not a substrate | Highlights the high specificity of ascorbate (B8700270) biosynthesis enzymes, preventing metabolic crosstalk. |

| Aldonolactonase | Various sugar lactones | Substrate (hydrolyzed) | Regulates the equilibrium between the lactone and its open-chain acid form (L-mannonic acid). |

| Microbial Lactonases (e.g., from Burkholderia multivorans) | Various sugar lactones | Substrate (hydrolyzed) | Demonstrates a role in microbial metabolic pathways, where it can be efficiently processed. |

Exploration of this compound in Systems Biology Contexts

Systems biology aims to understand the larger picture of how biological components work together as a cohesive unit. The study of this compound is beginning to be placed within this broader context, moving from the analysis of single components to its role within integrated metabolic networks.

A compelling example, though involving its stereoisomer, comes from research on the archaeon Thermoplasma acidophilum. mdpi.com In this organism, the gene for a mannonate dehydratase, an enzyme that acts on D-mannonate and its lactone form (D-mannono-1,4-lactone), is located directly next to the gene for a mannose-specific aldohexose dehydrogenase in its genome. This genomic clustering strongly implies that the two enzymes work together in a dedicated pathway for mannose catabolism. mdpi.com This represents a self-contained "metabolic module," a key concept in systems biology. Future research could investigate whether similar genomic organization and functional modules exist for this compound metabolism in other organisms, providing a systems-level understanding of its physiological purpose.

A primary tool for understanding the impact of a single metabolite on a whole system is metabolic flux analysis. This technique uses isotopic tracers (like ¹³C-labeled molecules) to follow the journey of atoms through interconnected metabolic pathways. researchgate.net While detailed flux analyses focusing specifically on this compound are still an area for future exploration, studies on its D-isomer have successfully used Nuclear Magnetic Resonance (NMR) spectroscopy to trace the conversion of D-mannose to D-mannono-1,4-lactone and subsequent products in real-time. mdpi.comresearchgate.net Applying similar methodologies to this compound would allow researchers to quantify its rate of production and consumption and determine how its availability affects the flow, or "flux," through central carbon metabolism, glycosylation pathways, and other linked biochemical networks. Such studies are essential for building predictive computational models of cellular metabolism, which can simulate how the system responds to changes in the levels of specific compounds like this compound.

Q & A

Q. What are the established synthetic routes for L-Mannono-1,4-lactone, and how do reaction conditions influence yield?

this compound can be synthesized via oxidation of L-mannose or reduction of its corresponding aldonic acid. A method analogous to galactaric acid lactonization (e.g., using DMSO as a solvent and serinol as a catalyst) has achieved ~50% yield in related lactone derivatives . Key parameters include temperature (60–80°C), pH (4–6), and reaction time (12–24 hours). Optimization via real-time monitoring with H-NMR or HPLC is recommended to track intermediates and final product formation .

Table 1: Representative Reaction Conditions for Sugar Lactone Synthesis

| Substrate | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Galactaric acid | Serinol/DMSO | 70 | 52 | |

| D-Glucose | Au-based catalyst | 80 | 65 |

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Chromatography : Reverse-phase HPLC with refractive index detection resolves lactones from open-chain acids .

- Spectroscopy : C-NMR distinguishes lactone ring conformation (C1 chemical shift: 175–180 ppm for γ-lactones). IR spectroscopy identifies lactone carbonyl stretching (~1740 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHO; MW 178.14) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with enzymes in ascorbate biosynthesis pathways?

While L-Gulono-1,4-lactone is a direct precursor of ascorbic acid (AsA) in animals, this compound may participate in alternative plant pathways. For instance, L-galactono-1,4-lactone dehydrogenase (GalLDH) oxidizes L-galactono-1,4-lactone to AsA in plants, but substrate specificity studies suggest related enzymes could act on this compound . Kinetic assays (e.g., /) with purified dehydrogenases/oxidases are needed to evaluate its enzymatic conversion .

Q. What role does this compound play in plant stress responses?

Under oxidative stress (e.g., Cu exposure), plants upregulate lactone dehydrogenases like GalLDH to enhance AsA production, a key antioxidant . This compound may act as a competitive inhibitor or alternative substrate in such pathways. Experimental approaches:

Q. Can this compound be engineered into microbial systems for bioproduction?

Burkholderia multivorans amidohydrolases hydrolyze structurally similar lactones (e.g., L-fucono-1,4-lactone; = 12 s), suggesting potential for microbial engineering . Strategies include:

- Heterologous expression : Cloning lactone-processing enzymes (e.g., L-xylulose reductase) into E. coli or yeast .

- Pathway optimization : Coupling lactone synthesis with NADPH regeneration systems to improve yields .

Methodological Considerations

Q. How to resolve contradictions in lactone reactivity across studies?

Discrepancies often arise from enzyme specificity or lactone ring stability. For example:

- pH-dependent ring opening : Lactones reversibly hydrolyze to acids in aqueous solutions, complicating kinetic measurements. Use anhydrous solvents or low-temperature assays to mitigate this .

- Enzyme promiscuity : Screen multiple homologs (e.g., GulLO vs. GalLDH) to identify optimal catalysts .

Q. What in silico tools predict this compound’s metabolic interactions?

- Docking simulations : AutoDock Vina models ligand-enzyme binding using crystal structures of related oxidases (e.g., PDB: 4OXY) .

- Pathway mapping : KEGG or MetaCyc databases map lactones to ascorbate/aldarate metabolism (BioCyc:META_PWY-5257) .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.